molecular formula C28H30 B14235670 2,2'-Dibutyl-1,1'-binaphthalene CAS No. 402718-88-1

2,2'-Dibutyl-1,1'-binaphthalene

Cat. No.: B14235670
CAS No.: 402718-88-1
M. Wt: 366.5 g/mol
InChI Key: KWWNFBRGDQEAHS-UHFFFAOYSA-N
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Description

2,2’-Dibutyl-1,1’-binaphthalene is an organic compound with the molecular formula C28H30. It is a derivative of binaphthalene, where two butyl groups are attached to the 2 and 2’ positions of the naphthalene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dibutyl-1,1’-binaphthalene typically involves the coupling of naphthalene derivatives. One common method is the oxidative coupling of 2-butylnaphthalene using a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of 2,2’-Dibutyl-1,1’-binaphthalene may involve large-scale oxidative coupling reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dibutyl-1,1’-binaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Dibutyl-1,1’-binaphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-Dibutyl-1,1’-binaphthalene involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Dimethyl-1,1’-binaphthalene
  • 2,2’-Diethyl-1,1’-binaphthalene
  • 2,2’-Dipropyl-1,1’-binaphthalene

Uniqueness

2,2’-Dibutyl-1,1’-binaphthalene is unique due to the presence of butyl groups, which influence its physical and chemical properties. Compared to its methyl, ethyl, and propyl analogs, the butyl groups provide different steric and electronic effects, leading to distinct reactivity and applications .

Properties

CAS No.

402718-88-1

Molecular Formula

C28H30

Molecular Weight

366.5 g/mol

IUPAC Name

2-butyl-1-(2-butylnaphthalen-1-yl)naphthalene

InChI

InChI=1S/C28H30/c1-3-5-11-23-19-17-21-13-7-9-15-25(21)27(23)28-24(12-6-4-2)20-18-22-14-8-10-16-26(22)28/h7-10,13-20H,3-6,11-12H2,1-2H3

InChI Key

KWWNFBRGDQEAHS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)CCCC

Origin of Product

United States

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